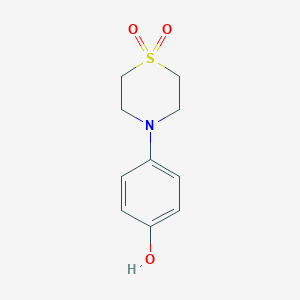

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHOLIWPDBJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618737 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103661-13-8 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. This compound is a valuable building block in medicinal chemistry, and this document aims to serve as a detailed resource for researchers and scientists in the field of drug development and organic synthesis. The guide includes a summary of its physicochemical properties, a detailed hypothetical experimental protocol for its synthesis, and a logical workflow for its characterization.

Introduction

This compound, a heterocyclic compound, holds significance as a synthetic intermediate in the development of novel therapeutic agents. Its structure, featuring a thiomorpholine 1,1-dioxide moiety attached to a phenol group, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. The sulfone group enhances the polarity and potential for hydrogen bonding, while the phenolic hydroxyl group offers a site for further functionalization, making it an attractive component in drug design.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [1] |

| CAS Number | 103661-13-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 154.0 - 158.0 °C | |

| Solubility | Soluble in Methanol | |

| XLogP3 | 0.8 | [1] |

Synthesis

The synthesis of this compound can be achieved through the N-arylation of thiomorpholine 1,1-dioxide. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2][3] This approach offers a reliable route to form the C-N bond between the thiomorpholine 1,1-dioxide and an aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination

This section outlines a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

Thiomorpholine 1,1-dioxide

-

4-Bromophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | * Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.2 ppm. |

-

Thiomorpholine protons (α to N): A triplet around δ 3.4-3.6 ppm.

-

Thiomorpholine protons (α to SO₂): A triplet around δ 3.1-3.3 ppm.

-

Phenolic proton: A broad singlet, chemical shift dependent on solvent and concentration. | | ¹³C NMR | * Aromatic C-O: ~155 ppm.

-

Aromatic C-N: ~140 ppm.

-

Aromatic CH: ~115-120 ppm.

-

Thiomorpholine C-N: ~50 ppm.

-

Thiomorpholine C-SO₂: ~52 ppm. | | FT-IR (cm⁻¹) | * O-H stretch (phenol): Broad peak around 3200-3500 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1600 and 1500 cm⁻¹.

-

S=O stretch (sulfone): Strong, characteristic peaks around 1300 and 1150 cm⁻¹.

-

C-N stretch: Around 1200-1250 cm⁻¹.

-

C-O stretch (phenol): Around 1230 cm⁻¹. | | Mass Spec (EI) | * Molecular Ion (M⁺): m/z = 227.

-

Key Fragments: Fragments corresponding to the loss of SO₂, the hydroxyphenyl group, and cleavage of the thiomorpholine ring. |

Biological Activity

The thiomorpholine moiety is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities.[4] These activities include roles as antitubercular, antiprotozoal, antimalarial, antioxidant, and dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] The 1,1-dioxide derivative, in particular, has been incorporated into novel antibacterial agents.[4]

While specific biological studies on this compound are not extensively documented in the public domain, its structural features suggest potential for various biological activities. The phenolic hydroxyl group is a common feature in many antioxidant and anticancer agents. The thiomorpholine 1,1-dioxide scaffold can act as a bioisostere for other cyclic amines and ethers, potentially modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Further research is warranted to explore the specific biological targets and therapeutic potential of this compound and its derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Buchwald-Hartwig amination.

Caption: General workflow for the synthesis of the title compound.

Characterization Logic

The following diagram outlines the logical flow for the structural characterization of the synthesized compound.

Caption: Logical flow for structural characterization.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery and development. This technical guide provides essential information on its chemical properties, a detailed hypothetical synthesis protocol, and a framework for its characterization. It is intended to be a valuable resource for researchers working with this and related compounds, facilitating further exploration of their chemical and biological properties.

References

In-Depth Technical Guide: Structure Elucidation of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. Below, you will find detailed information on its chemical properties, a proposed synthesis protocol, and the expected analytical data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a polar heterocyclic compound. The presence of the phenol group, the tertiary amine, and the sulfone group imparts a range of chemical properties that are of interest in medicinal chemistry. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore in various biologically active molecules.

A summary of its key chemical identifiers and computed properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem[1] |

| CAS Number | 103661-13-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₃S | PubChem[1] |

| Molecular Weight | 227.28 g/mol | PubChem[1] |

| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | PubChem[1] |

| InChI Key | NSHOLIWPDBJMPT-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | TCI AMERICA |

Synthesis and Purification

Proposed Synthesis Strategy 1: Aromatic Nucleophilic Substitution followed by Oxidation

This approach is adapted from the synthesis of the analogous compound, 4-(4-nitrophenyl)thiomorpholine.[2]

Workflow Diagram:

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed):

-

Synthesis of 4-(4-Nitrophenyl)thiomorpholine: To a solution of 4-fluoronitrobenzene in a suitable solvent such as acetonitrile, add thiomorpholine and a base (e.g., triethylamine). Heat the reaction mixture under reflux and monitor by thin-layer chromatography (TLC). Upon completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

-

Reduction to 4-(4-Aminophenyl)thiomorpholine: Dissolve the crude 4-(4-nitrophenyl)thiomorpholine in a suitable solvent (e.g., ethanol or methanol) and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Monitor the reaction by TLC. After completion, filter the catalyst and concentrate the filtrate to obtain the aniline derivative.

-

Conversion to 4-(4-Hydroxyphenyl)thiomorpholine: Dissolve the 4-(4-aminophenyl)thiomorpholine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. Subsequently, heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol. Neutralize the reaction mixture and extract the product.

-

Oxidation to this compound: Dissolve the 4-(4-hydroxyphenyl)thiomorpholine in a suitable solvent (e.g., acetic acid or methanol). Add an oxidizing agent, such as hydrogen peroxide, portion-wise. Monitor the reaction by TLC. After completion, quench the excess oxidizing agent and isolate the product by precipitation or extraction.

Proposed Synthesis Strategy 2: N-Arylation of Thiomorpholine 1,1-Dioxide with a Protected Phenol

This alternative route involves the initial oxidation of thiomorpholine, followed by coupling with a protected phenol derivative, and subsequent deprotection.

Workflow Diagram:

Caption: Alternative synthesis via N-arylation and deprotection.

Experimental Protocol (Proposed):

-

Synthesis of Thiomorpholine 1,1-Dioxide: Oxidize thiomorpholine using an appropriate oxidizing agent like hydrogen peroxide or potassium permanganate to yield thiomorpholine 1,1-dioxide.

-

N-Arylation: Couple thiomorpholine 1,1-dioxide with a protected 4-halophenol, such as 4-bromoanisole or 4-iodoanisole, using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

-

Deprotection: Cleave the protecting group (e.g., methyl ether) from the resulting 4-(4-methoxyphenyl)thiomorpholine 1,1-dioxide using a demethylating agent such as boron tribromide (BBr₃) to yield the final product.

Purification:

The crude product from either synthetic route can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Data

The following tables summarize the expected spectroscopic and analytical data for the characterization of this compound.

Table 2: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet | 1H | Ar-OH |

| ~6.8 - 7.2 | Multiplet | 4H | Aromatic H |

| ~3.6 - 3.9 | Multiplet | 4H | -N-CH ₂- |

| ~3.0 - 3.3 | Multiplet | 4H | -S(=O)₂-CH ₂- |

Table 3: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Ar-C -OH |

| ~140 - 145 | Ar-C -N |

| ~115 - 125 | Aromatic C H |

| ~50 - 55 | -S(=O)₂-C H₂- |

| ~45 - 50 | -N-C H₂- |

Table 4: Expected Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3500 | O-H stretch (phenolic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1500 - 1600 | C=C stretch (aromatic) |

| 1250 - 1350 | S=O stretch (sulfone, asymmetric) |

| 1100 - 1150 | S=O stretch (sulfone, symmetric) |

| 1200 - 1300 | C-N stretch |

| 1150 - 1250 | C-O stretch (phenolic) |

Table 5: Expected Mass Spectrometry Data

| m/z | Assignment |

| 227 | [M]⁺ (Molecular Ion) |

| 228 | [M+H]⁺ (in ESI+) |

| 226 | [M-H]⁻ (in ESI-) |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented in the available literature, the thiomorpholine 1,1-dioxide scaffold is known to be present in compounds with a variety of biological activities. For instance, thiomorpholine-1,1-dioxide has been investigated for its potential in treating autoimmune and inflammatory diseases, possibly through the modulation of pathways involving the cannabinoid receptor 2 (CB2) and Toll-like receptor 4 (TLR4).

Hypothetical Signaling Pathway Involvement:

Based on the known activities of related compounds, this compound could potentially interact with signaling pathways involved in inflammation and immune response.

Caption: Hypothetical inhibition of the TLR4 signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While a definitive, published synthesis and complete spectral analysis are not yet available, the proposed synthetic routes and expected analytical data offer a solid starting point for researchers. The potential for this compound to interact with key biological pathways, based on its structural motifs, warrants further investigation and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS 103661-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS No. 103661-13-8), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its potential biological significance based on the activities of structurally related compounds. While specific biological data for this compound is limited in publicly accessible literature, this guide draws parallels from analogous structures to infer potential mechanisms of action and signaling pathway involvement, providing a valuable resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder. Its core structure consists of a thiomorpholine 1,1-dioxide ring N-substituted with a 4-hydroxyphenyl group. The presence of the sulfone group significantly influences its polarity and potential for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 103661-13-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 g/mol | [1] |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [1] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | |

| Physical State | Solid, crystalline powder | TCI America |

| Melting Point | 156 °C | TCI America |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 227.06161445 Da | [1] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Experimental Protocols

Synthesis of this compound

A plausible two-step synthesis for this compound is proposed based on established methodologies for N-arylation of thiomorpholine and subsequent oxidation. The first step involves the nucleophilic aromatic substitution of a protected 4-halophenol with thiomorpholine, followed by the oxidation of the sulfur atom to a sulfone. A detailed, adaptable protocol is provided below.

Step 1: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine

This step is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine[3]. Using a protected 4-halophenol, such as 4-fluoroanisole or 4-bromoanisole, is recommended to avoid side reactions with the acidic phenolic proton. The methoxy group can be deprotected in a subsequent step.

Materials:

-

4-Fluoroanisole (or other suitable protected 4-halophenol)

-

Thiomorpholine

-

Triethylamine (TEA) or another suitable base

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1 equivalent) and triethylamine (5 equivalents).

-

Dissolve 4-fluoroanisole (1 equivalent) in acetonitrile and add it to the flask.

-

Heat the reaction mixture to 85 °C and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 60 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(4-methoxyphenyl)thiomorpholine.

-

Deprotection of the methoxy group can be achieved using standard procedures, such as reaction with boron tribromide (BBr₃) in dichloromethane.

Step 2: Oxidation to this compound

This protocol is a general method for the oxidation of thiomorpholines to their corresponding 1,1-dioxides using hydrogen peroxide in acetic acid.

Materials:

-

4-(4-Hydroxyphenyl)thiomorpholine

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

Dissolve 4-(4-Hydroxyphenyl)thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.2 to 3 equivalents) dropwise to the stirred solution. The use of excess oxidant ensures complete conversion to the sulfone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC.

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the phenolic hydroxyl proton, and the methylene protons of the thiomorpholine ring. The protons adjacent to the sulfone group are expected to be shifted downfield compared to those in the unoxidized thiomorpholine.

-

¹³C NMR: Resonances for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic chemical shift, and the aliphatic carbons of the thiomorpholine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (227.0616 Da).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, and strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

Biological Activity and Potential Applications

Although no specific biological studies have been published for this compound, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds[5][6]. Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including:

-

Antioxidant and Hypolipidemic Activity: N-substituted thiomorpholine derivatives have been shown to possess antioxidant and hypocholesterolemic properties[7]. The proposed mechanism for the hypolipidemic action involves the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

-

Antibacterial and Antitubercular Activity: The thiomorpholine moiety is a key component of the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis. Other thiomorpholine derivatives have also shown potent activity against Mycobacterium tuberculosis[4].

-

Anticancer Activity: Various thiomorpholine derivatives have been investigated as potential anticancer agents[5][6].

-

Anti-inflammatory and Analgesic Properties: The thiomorpholine scaffold is used as an intermediate in the synthesis of drugs aimed at reducing inflammation and pain.

The presence of the 4-hydroxyphenyl group in the target molecule is also significant, as phenolic compounds are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects against cancer cells[8].

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially interact with various biological pathways. For instance, its antioxidant potential suggests it might modulate pathways involving oxidative stress, such as those regulated by Nrf2. If it acts as a squalene synthase inhibitor, it would directly interfere with the cholesterol biosynthesis pathway.

Below is a conceptual diagram illustrating a potential mechanism of action related to hypolipidemic effects.

Caption: Potential mechanism for hypolipidemic activity.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. While direct biological and spectroscopic data are currently scarce, this guide provides a solid foundation for researchers by outlining reliable synthetic protocols and highlighting promising areas of pharmacological research based on the activities of structurally similar molecules. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its therapeutic potential.

References

- 1. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. This compound is a heterocyclic molecule of interest in medicinal chemistry and pharmaceutical development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These computed values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 g/mol | [1][2] |

| Monoisotopic Mass | 227.06161445 Da | [1] |

| CAS Number | 103661-13-8 | [1] |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [1] |

| Physical State | Solid (at 20°C) | [2] |

| Purity | >98.0% (GC) | [2] |

Experimental Protocols

Synthesis of Thiomorpholine Derivatives:

The synthesis of 4-substituted thiomorpholine derivatives often involves the nucleophilic substitution of a leaving group on an aromatic ring by thiomorpholine. A general procedure, adapted from the synthesis of a related precursor, 4-(4-nitrophenyl)thiomorpholine, is outlined below.[3] The synthesis of the title compound would likely follow a similar pathway, potentially starting with a protected phenol or a different precursor that is later converted to the hydroxyl group.

General Protocol for N-Arylation of Thiomorpholine:

-

Reactant Preparation: In a 50 mL flask equipped with a reflux condenser, dissolve thiomorpholine (10 mmol) and a suitable base such as triethylamine (50 mmol) in an appropriate solvent like acetonitrile (15 mL).[3]

-

Addition of Aryl Precursor: Add the aryl precursor, for example, 4-fluoronitrobenzene (10 mmol), to the solution.[3]

-

Reaction: Stir the reaction mixture and heat to 85°C for 12 hours.[3]

-

Work-up: After cooling to room temperature, add deionized water (50 mL) to the mixture.[3]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[3]

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.[3]

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Note: The oxidation of the thiomorpholine sulfur to the 1,1-dioxide can be achieved using an oxidizing agent like potassium permanganate, as described in related patent literature for similar compounds.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-aryl thiomorpholine derivatives.

Caption: Generalized workflow for the synthesis of N-aryl thiomorpholine derivatives.

Biological and Chemical Significance

Thiomorpholine and its derivatives are important structural motifs in medicinal chemistry. The thiomorpholine group can serve as a replacement for the morpholine group in drug candidates, with the sulfur atom increasing lipophilicity and providing a site for metabolic oxidation.[3]

While specific signaling pathways for this compound are not detailed in the provided search results, related thiomorpholine-containing compounds have shown a range of biological activities, including:

-

Pharmaceutical Intermediates: These compounds are valuable intermediates in the synthesis of novel therapeutic agents.[4] For instance, they are used in the development of kinase inhibitors, reverse transcriptase inhibitors, and agents with antidiabetic, antimigraine, antibiotic, antifungal, and antimycobacterial properties.[3]

-

Anti-inflammatory and Antimicrobial Applications: Derivatives have shown promise in treating a range of conditions, including those requiring anti-inflammatory and antimicrobial action.[4]

-

Material Science: The unique properties of these compounds are also being explored in the development of advanced materials, such as polymers and coatings.[4]

The 1,1-dioxide form, in particular, suggests a modification that can alter the electronic properties and hydrogen bonding capabilities of the thiomorpholine ring, potentially influencing its biological activity and metabolic stability.

References

An In-depth Technical Guide to 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, known by its IUPAC name 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol. This document details its chemical properties, outlines a potential synthetic pathway, and explores its putative biological activities, with a focus on its potential as an anti-inflammatory agent through the inhibition of Toll-like receptor 4 (TLR4) signaling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is a heterocyclic compound featuring a phenol ring attached to a thiomorpholine 1,1-dioxide moiety. The presence of the sulfone group significantly influences its polarity and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol [1]

| Property | Value |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol |

| Synonyms | This compound, 4-(1,1-Dioxothiomorpholino)phenol |

| CAS Number | 103661-13-8 |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 227.06161445 Da |

| Monoisotopic Mass | 227.06161445 Da |

| Topological Polar Surface Area | 66 Ų |

| Heavy Atom Count | 15 |

| Complexity | 287 |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and related syntheses, a plausible two-step synthetic route can be proposed. This pathway involves a nucleophilic aromatic substitution followed by an oxidation reaction.

Logical Workflow for the Synthesis of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine

This step involves the nucleophilic aromatic substitution of a halogenated phenol, such as 4-fluorophenol, with thiomorpholine.[2][3] The reaction is typically facilitated by a base in a polar aprotic solvent.

Experimental Protocol:

-

To a solution of 4-fluorophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiomorpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-hydroxyphenyl)thiomorpholine.

Step 2: Oxidation to 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol

The sulfide in the thiomorpholine ring of the intermediate is then oxidized to a sulfone. This transformation is commonly achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Experimental Protocol:

-

Dissolve the 4-(4-hydroxyphenyl)thiomorpholine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent, for instance, m-CPBA (2.2 equivalents) or 30% hydrogen peroxide, portion-wise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate if m-CPBA was used.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Recrystallize or purify the crude product by column chromatography to yield the final compound, 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol.

Biological Activity and Signaling Pathways

The thiomorpholine 1,1-dioxide scaffold is recognized for its presence in various biologically active molecules, exhibiting a range of activities including anti-inflammatory, antioxidant, and hypolipidemic effects.[4][5]

Anti-inflammatory Potential and Toll-like Receptor 4 (TLR4) Inhibition

Several studies on related thiomorpholine derivatives suggest that this class of compounds may exert anti-inflammatory effects.[4][6] A plausible mechanism for this activity is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[7][8] TLR4 is a key receptor in the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade leading to the production of pro-inflammatory cytokines.

Proposed TLR4 Signaling Pathway and Point of Inhibition

Caption: Putative inhibition of the TLR4 signaling cascade.

While direct quantitative data for 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is not available, related N-substituted thiomorpholine derivatives have shown inhibitory effects on inflammatory markers. For instance, certain thiomorpholine derivatives have demonstrated antioxidant activity with IC₅₀ values as low as 7.5 µM in lipid peroxidation assays.[5] Furthermore, various morpholine and thiomorpholine derivatives have been reported to possess anti-inflammatory properties, with some exhibiting significant inhibition of inducible nitric oxide synthase (iNOS).[6]

Experimental Protocol for In Vitro TLR4 Inhibition Assay (General):

A cellular assay using a reporter cell line, such as HEK-Blue™ hTLR4 cells, which express human TLR4, MD-2, and CD14, can be employed to assess the TLR4 inhibitory activity of the compound.

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions.

-

Compound Treatment: Seed the cells in a 96-well plate. After cell attachment, treat the cells with varying concentrations of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol for a predetermined pre-incubation period (e.g., 1 hour).

-

TLR4 Activation: Stimulate the cells with a known TLR4 agonist, such as lipopolysaccharide (LPS), at a concentration known to induce a robust response.

-

Reporter Gene Assay: The HEK-Blue™ cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. After an appropriate incubation period (e.g., 24 hours), measure the SEAP activity in the cell supernatant using a suitable substrate that produces a colorimetric change.

-

Data Analysis: The reduction in SEAP activity in the presence of the compound compared to the LPS-only control would indicate TLR4 pathway inhibition. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the TLR4-induced response.

Conclusion and Future Directions

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is a compound of interest for its potential pharmacological activities, particularly in the realm of anti-inflammatory drug discovery. The proposed synthetic route provides a viable strategy for its preparation, enabling further investigation. Future research should focus on the experimental validation of this synthetic pathway and the comprehensive evaluation of its biological properties. Specifically, quantifying its inhibitory activity against TLR4 and other inflammatory mediators will be crucial in determining its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies of related analogues could lead to the development of more potent and selective anti-inflammatory agents.

References

- 1. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, a heterocyclic compound of interest in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Retrosynthetic Analysis and Overall Synthesis Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the target molecule into readily available starting materials. The primary strategy involves a three-stage process:

-

Formation of the Thiomorpholine Ring: The foundational six-membered heterocyclic scaffold is first constructed.

-

N-Arylation of Thiomorpholine: The 4-hydroxyphenyl moiety is introduced onto the nitrogen atom of the thiomorpholine ring.

-

Oxidation of the Thioether: The sulfur atom in the thiomorpholine ring is oxidized to a sulfone.

An alternative strategy involves the initial synthesis of a substituted aniline, which is then used to construct the thiomorpholine ring, followed by oxidation. This guide will focus on the first, more convergent approach.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Stage 1: Synthesis of Thiomorpholine

Thiomorpholine is a key building block. Two primary synthetic routes are prevalent:

Method A: From Diethanolamine

This classical approach involves the conversion of diethanolamine into a bis(2-chloroethyl)amine intermediate, followed by cyclization with a sulfur source.

Method B: Continuous Flow Synthesis

A modern, more efficient method utilizes a telescoped photochemical thiol-ene reaction followed by cyclization.[1]

Table 1: Comparison of Thiomorpholine Synthesis Methods

| Parameter | Method A: From Diethanolamine | Method B: Continuous Flow |

| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Cysteamine Hydrochloride, Vinyl Chloride |

| Key Steps | Chlorination, Cyclization | Photochemical Thiol-Ene Reaction, Cyclization |

| Reported Yield | 44-81% (overall) | ~54% (isolated) |

| Reaction Time | 2-54 hours | ~40 minutes (residence time) |

| Advantages | Traditional, well-established | Fast, scalable, continuous process |

| Disadvantages | Long reaction times, use of hazardous reagents | Requires specialized photochemical reactor |

Experimental Protocol: Synthesis of Thiomorpholine from Diethanolamine (Illustrative)

-

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride in an inert solvent (e.g., chloroform) at reflux to yield bis(2-chloroethyl)amine hydrochloride.

-

Step 2: Cyclization: The resulting bis(2-chloroethyl)amine hydrochloride is then treated with a solution of sodium sulfide nonahydrate in a suitable solvent (e.g., ethanol) and heated to effect cyclization to thiomorpholine.

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude thiomorpholine is then purified by distillation under reduced pressure.

Stage 2: N-Arylation of Thiomorpholine

The introduction of the 4-hydroxyphenyl group can be achieved through nucleophilic aromatic substitution. A common strategy involves the reaction of thiomorpholine with an activated aryl halide.

Route A: N-Arylation with 4-Fluoronitrobenzene followed by Reduction and Diazotization

This multi-step approach first introduces a nitro-substituted phenyl ring, which is then converted to the desired hydroxyl group.

Route B: N-Arylation with a Protected 4-Halophenol followed by Deprotection

To avoid side reactions with the free hydroxyl group, a protected phenol, such as 4-bromoanisole (methoxy-protected), can be used for the N-arylation, followed by a demethylation step.

Table 2: Key N-Arylation Strategies

| Parameter | Route A: Nitro Intermediate | Route B: Methoxy-Protected Intermediate |

| Aryl Halide | 4-Fluoronitrobenzene | 4-Bromoanisole |

| Key Subsequent Steps | Reduction (NO₂ → NH₂), Diazotization (NH₂ → N₂⁺), Hydrolysis (N₂⁺ → OH) | Demethylation (OCH₃ → OH) |

| Advantages | Well-documented N-arylation with nitro-activated systems. | More direct introduction of the oxygen functionality. |

| Disadvantages | Multiple subsequent steps for functional group conversion. | Requires a potentially harsh deprotection step. |

Experimental Protocol: N-Arylation of Thiomorpholine with 4-Fluoronitrobenzene [2]

-

To a solution of thiomorpholine (1.0 eq) and triethylamine (5.0 eq) in acetonitrile, 4-fluoronitrobenzene (1.0 eq) is added.

-

The reaction mixture is heated to 85°C and stirred for 12 hours.

-

After cooling, water is added, and the product, 4-(4-nitrophenyl)thiomorpholine, is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

-

The resulting 4-(4-nitrophenyl)thiomorpholine is then subjected to standard procedures for the reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 4-(thiomorpholin-4-yl)aniline.

-

The aniline is then converted to the corresponding diazonium salt using sodium nitrite and a mineral acid at 0-5°C, followed by hydrolysis in the presence of an acid to yield 4-(thiomorpholin-4-yl)phenol.

Stage 3: Oxidation of 4-(4-Hydroxyphenyl)thiomorpholine

The final step is the oxidation of the thioether to a sulfone. This is typically achieved using a strong oxidizing agent.

Table 3: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide | Acetic acid, room temperature to gentle heating | Readily available, relatively inexpensive | Can be slow, may require careful temperature control |

| Potassium Permanganate | Acetone/water or acetic acid, often at low temperature | Powerful oxidizing agent, often fast | Can lead to over-oxidation or side reactions if not controlled |

| m-CPBA | Dichloromethane, 0°C to room temperature | Generally clean reactions, good yields | Can be expensive, potentially explosive |

| Oxone® | Aqueous methanol, room temperature to reflux | Stable, non-toxic, effective | May require elevated temperatures for full conversion to sulfone |

Experimental Protocol: Oxidation with Hydrogen Peroxide (General)

-

4-(4-Hydroxyphenyl)thiomorpholine is dissolved in glacial acetic acid.

-

The solution is cooled in an ice bath, and 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) is added dropwise with stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the addition of a reducing agent (e.g., sodium sulfite solution) or by neutralization with a base (e.g., sodium bicarbonate).

-

The product, this compound, is then isolated by extraction or filtration and purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis can be visualized as a workflow diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-hydroxyphenyl)thiomorpholine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and general chemical principles to present its physicochemical properties, plausible synthetic routes, and potential biological activities. The thiomorpholine 1,1-dioxide scaffold is a recognized pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory and antioxidant agents. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on this chemical core.

Introduction

The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to participate in hydrogen bonding, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a 4-hydroxyphenyl substituent introduces a key functional group that can engage in further hydrogen bonding and potential metabolic transformations. This guide focuses on the 1,1-dioxide derivative, which enhances the polarity and hydrogen bond accepting capability of the sulfur atom.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are computationally derived and provide a baseline for its expected behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | PubChem |

| Molecular Weight | 227.28 g/mol | PubChem[1] |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem |

| CAS Number | 103661-13-8 | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 66.8 Ų | PubChem |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

References

The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of thiomorpholine-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and neurological applications. This document delves into the quantitative biological data, detailed experimental protocols for key assays, and the underlying signaling pathways and mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. A prominent target for these compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.

Quantitative Anticancer Data

The cytotoxic effects of various thiomorpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-thiomorpholine | 4-{[2-(4-(4-methylphenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | 3.72 | [1] |

| Thiazolyl-thiomorpholine | 4-{[2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | 7.61 | [1] |

| Thiazolo[3,2-a]pyrimidin-5-ones | Derivative 37a | PI3Kα | 120 | [2] |

| Thiazolo[3,2-a]pyrimidin-5-ones | Derivative 38b | PI3Kα | 151 | [2] |

| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | A549 (Lung Carcinoma) | 10.1 | [3] |

| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | HeLa (Cervical Cancer) | 30.0 | [3] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several thiomorpholine-containing molecules have been designed as inhibitors of PI3K, a family of lipid kinases that play a central role in cell signaling. By blocking the activity of PI3K, these compounds can effectively shut down the downstream pro-survival signaling cascade involving Akt and mTOR, ultimately leading to apoptosis and the inhibition of tumor growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiomorpholine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Thiomorpholine derivatives have shown promise in this area, with some exhibiting potent activity against a range of bacterial pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Dihydroquinoline-thiomorpholine | Compound 7f | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |

| Dihydroquinoline-thiomorpholine | Compound 7p | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |

| 1-chloro-2-isocyanatoethane derivative | CTC | Staphylococcus aureus (ATCC 25923) | 64 | [4] |

| Schiff base of thiomorpholine | Compound 7b | Mycobacterium smegmatis | 7.81 | [2] |

| Schiff base of thiomorpholine | Compound 7c | Mycobacterium smegmatis | 7.81 | [2] |

Mechanism of Action: Potential Inhibition of DNA Gyrase

While the exact mechanisms of action for many antimicrobial thiomorpholine derivatives are still under investigation, one potential target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Thiomorpholine derivative stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Antimicrobial Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first well of each row.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity: Inhibiting Viral Replication

Thiomorpholine-based compounds have also been explored for their antiviral properties, with some demonstrating activity against a variety of viruses. A common mechanism of action for antiviral drugs is the inhibition of viral entry into the host cell.

Quantitative Antiviral Data

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. For antiviral assays, it represents the concentration required to inhibit 50% of viral replication.

| Compound Class | Virus | EC50 | Reference |

| Phosphoramidate derivative of Acyclovir | pseudo-HIV-1 | 50 µM | [5] |

| Phosphoramidate derivative of Acyclovir | HSV-1 (wild-type) | 9.7 µM | [5] |

| Phosphoramidate derivative of Acyclovir | HSV-1 (Acyclovir-resistant) | 25 µM | [5] |

Mechanism of Action: Viral Entry Inhibition

Many antiviral drugs, including some containing a thiomorpholine scaffold, act by interfering with the initial stages of viral infection, such as attachment to the host cell receptor, entry into the cell, or uncoating of the viral genome.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Complete cell culture medium

-

Thiomorpholine derivative

-

Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)

-

Crystal violet staining solution

-

6- or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral attachment and entry.

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the thiomorpholine derivative.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Neurological Activity: Modulating Key CNS Targets

Thiomorpholine derivatives have also been investigated for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them attractive candidates for the development of new neurotherapeutics. Key areas of investigation include the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as the modulation of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.

Quantitative Neurological Data

| Compound Class | Target | IC50 | Reference |

| Schiff base of thiomorpholine | Acetylcholinesterase | Moderate Inhibition | [2] |

| 2-Arylthiomorpholine derivatives | Monoamine Oxidase B | Potent Inhibition | [6] |

| Piperine derivative with thiomorpholine | Amyloid-Beta (Aβ42) Aggregation | 35-48% Inhibition at 10 µM | [7] |

Mechanism of Action: Acetylcholinesterase Inhibition

In conditions like Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, thiomorpholine derivatives can increase the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and potentially alleviating cognitive symptoms.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Thiomorpholine derivative

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the thiomorpholine derivative at various concentrations (or buffer for control), and 10 µL of the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the DTNB solution to each well, followed by 10 µL of the ATCI substrate solution to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the thiomorpholine derivative compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Synthesis of Biologically Active Thiomorpholine Derivatives

The synthesis of thiomorpholine and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of bifunctional precursors. Below is a general example of a synthetic step for a class of antimicrobial thiomorpholine-containing compounds.

Example Synthesis: Dihydroquinoline-Thiomorpholine Derivatives

A multi-step synthesis was employed to produce potent antitubercular dihydroquinoline-thiomorpholine derivatives. A key final step involves the coupling of a brominated dihydroquinoline intermediate with thiomorpholine.[4]

Materials:

-

2-(thiophen-2-yl)-4-(bromomethyl)quinoline

-

Thiomorpholine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

Procedure:

-

A mixture of 2-(thiophen-2-yl)-4-(bromomethyl)quinoline (1 mmol), thiomorpholine (1.2 mmol), and K2CO3 (2 mmol) in acetonitrile (10 mL) is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-((2-(thiophen-2-yl)quinolin-4-yl)methyl)thiomorpholine.

Conclusion

The thiomorpholine scaffold has unequivocally established itself as a versatile and valuable core structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of biologically active compounds with therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurology. The continued exploration of novel thiomorpholine derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this privileged scaffold.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 4. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 5. Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

The Pivotal Role of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine 1,1-dioxide scaffold is a recognized "privileged structure" in medicinal chemistry, consistently appearing in a diverse range of biologically active compounds. Among its derivatives, 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide has emerged as a significant core structure for the development of novel therapeutic agents. Its unique combination of a hydrogen bond-donating phenol group and a metabolically stable sulfone moiety makes it a versatile building block for targeting various biological pathways implicated in a spectrum of diseases, including inflammation, cancer, and microbial infections. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound and its analogs, supported by available quantitative data and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | PubChem |

| Molecular Weight | 227.28 g/mol | PubChem |

| CAS Number | 103661-13-8 | PubChem |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | PubChem |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives typically involves a multistep process. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Precursor, 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a key precursor, which can be further modified to yield the target compound.

Materials:

-

Thiomorpholine

-

4-Fluoronitrobenzene

-

Triethylamine (TEA)

-

Acetonitrile

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).

-

Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile.

-

Stir the reaction mixture and heat to 85°C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

The subsequent oxidation of the sulfur atom to a sulfone and reduction of the nitro group to an amine, followed by diazotization and hydrolysis, yields the final this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been investigated for a range of biological activities, primarily focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anti-inflammatory Activity

Derivatives of thiomorpholine 1,1-dioxide have demonstrated notable anti-inflammatory properties. The proposed mechanism of action often involves the modulation of key inflammatory signaling pathways.

Caption: Proposed inhibition of the TLR4 signaling pathway by thiomorpholine derivatives.

Kinase Inhibitory Activity

The thiomorpholine 1,1-dioxide scaffold has been incorporated into molecules designed as kinase inhibitors, a critical class of drugs for cancer therapy. These compounds can target key kinases involved in cell proliferation and survival pathways.

Caption: General mechanism of kinase inhibition by thiomorpholine 1,1-dioxide derivatives.

Although specific IC50 values for this compound are not publicly documented, the structural motif is present in patented kinase inhibitors, suggesting its importance in achieving desired biological activity.

Antimicrobial Activity

The thiomorpholine core is also a component of novel antimicrobial agents. Research in this area is ongoing, with a focus on developing compounds that can overcome existing drug resistance mechanisms. The exact mechanisms of action are varied and depend on the overall structure of the molecule.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Test compound (this compound)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the biological activities exhibited by its derivatives underscore its potential for the development of new drugs targeting a range of diseases. While the publicly available data on the parent compound itself is limited, the consistent appearance of this core in patented and researched molecules with anti-inflammatory, kinase inhibitory, and antimicrobial properties highlights its significance.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. The synthesis and biological evaluation of a focused library of analogs will be crucial to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be instrumental in advancing them through the drug discovery and development pipeline. The continued investigation of this privileged scaffold holds considerable promise for the discovery of next-generation therapeutics.

The Versatile Building Block: A Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, combining a polar phenol group with a constrained thiomorpholine 1,1-dioxide moiety, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The thiomorpholine 1,1-dioxide ring system imparts desirable physicochemical properties such as increased metabolic stability and aqueous solubility, while the phenolic hydroxyl group provides a key handle for further chemical modification and potential hydrogen bonding interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a versatile building block in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations and for understanding the compound's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | --INVALID-LINK--[1] |

| Molecular Weight | 227.28 g/mol | --INVALID-LINK--[1] |

| CAS Number | 103661-13-8 | --INVALID-LINK--[1] |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | --INVALID-LINK--[1] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | TCI America |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

Synthesis of this compound: A Proposed Multi-Step Approach